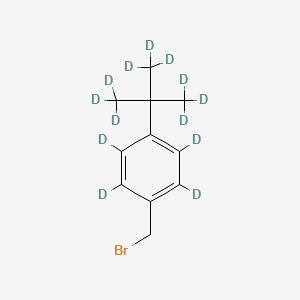
4-tert-Butylbenzyl Bromide-D13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylbenzyl Bromide-D13 is a deuterated derivative of 4-tert-Butylbenzyl Bromide, where the hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-tert-Butylbenzyl Bromide-D13 involves the bromination of 4-tert-Butyltoluene-D13. The reaction typically uses hydrobromic acid and a suitable oxidizing agent under controlled conditions. The process can be summarized as follows:
Starting Material: 4-tert-Butyltoluene-D13
Reagents: Hydrobromic acid, oxidizing agent (e.g., chlorite)
Conditions: The reaction is carried out under light conditions for 4-6 hours, followed by refluxing for 3-4 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates, minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzyl Bromide-D13 undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium iodide, oil-in-water microemulsions, various surfactants.
Oxidation: Suitable oxidizing agents such as chlorite.
Major Products Formed
Nucleophilic Substitution: Formation of 4-tert-Butylbenzyl iodide.
Oxidation: Formation of corresponding oxidized products.
Scientific Research Applications
4-tert-Butylbenzyl Bromide-D13 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzyl Bromide-D13 involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved include the formation of reactive intermediates and the stabilization of transition states .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl Bromide: The non-deuterated version of the compound.
4-tert-Butylbenzyl Iodide: Formed through nucleophilic substitution of the bromine atom with iodine.
4-tert-Butyltoluene: The precursor in the synthesis of 4-tert-Butylbenzyl Bromide-D13.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable in research applications involving isotopic labeling. This property allows for the tracing of metabolic pathways and the study of reaction mechanisms with greater precision.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |
InChI Key |
QZNQSIHCDAGZIA-JPLVHWSDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















